molecular formula C20H17ClN2O3 B3472169 Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate

Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate

Cat. No.: B3472169
M. Wt: 368.8 g/mol
InChI Key: VYEIECVBLPWFQR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate is a synthetic organic compound with a molecular formula of C20H17ClN2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-26-20(25)16-11-22-19-15(8-5-9-17(19)21)18(16)23-14-7-4-6-13(10-14)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEIECVBLPWFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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